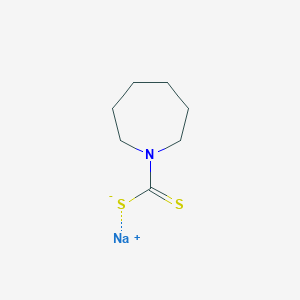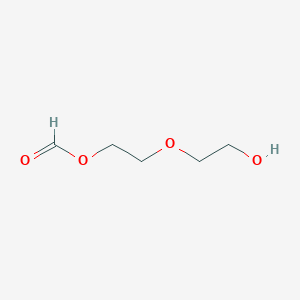
2-(2-hydroxyethoxy)ethyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethoxy)ethyl formate, also known as 2-HEF, is an organic compound that is widely used in scientific research. It is a colorless liquid with a sweet, fruity odor, and is soluble in water, alcohol, and ether. Its chemical formula is C3H7O3 and its molecular weight is 105.09 g/mol. 2-HEF is a versatile compound and has numerous applications in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.
Applications De Recherche Scientifique
2-(2-hydroxyethoxy)ethyl formate has numerous applications in scientific research. It is used as a reagent in organic synthesis, and has been used to synthesize a variety of compounds, such as acetals, esters, amines, and amides. 2-(2-hydroxyethoxy)ethyl formate has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, 2-(2-hydroxyethoxy)ethyl formate has been used as a solvent in the extraction of proteins, lipids, and other biomolecules.
Mécanisme D'action
2-(2-hydroxyethoxy)ethyl formate is a proton donor and has been shown to act as a catalyst in the hydrolysis of esters. It has also been shown to catalyze the hydrolysis of amides and amines. In addition, 2-(2-hydroxyethoxy)ethyl formate has been shown to catalyze the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
2-(2-hydroxyethoxy)ethyl formate has been shown to have a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters in the brain. In addition, 2-(2-hydroxyethoxy)ethyl formate has been shown to have antifungal, antibacterial, and antiviral properties. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-hydroxyethoxy)ethyl formate has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and its synthesis is relatively simple. In addition, it is a relatively nontoxic and non-irritating compound. However, 2-(2-hydroxyethoxy)ethyl formate has several limitations for use in lab experiments. It has a low boiling point, and is volatile at room temperature. In addition, it is not very stable, and its shelf life is relatively short.
Orientations Futures
The potential future directions for 2-(2-hydroxyethoxy)ethyl formate are numerous. Further research is needed to explore its potential applications in medicine, particularly in the development of new drugs and therapies. In addition, further research is needed to explore the potential of 2-(2-hydroxyethoxy)ethyl formate as a catalyst in the synthesis of polymers and other compounds. Finally, further research is needed to explore the potential of 2-(2-hydroxyethoxy)ethyl formate as a solvent in the extraction of proteins, lipids, and other biomolecules.
Méthodes De Synthèse
2-(2-hydroxyethoxy)ethyl formate is synthesized from the reaction of ethylene glycol and formic acid. Ethylene glycol is reacted with formic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures between 150 and 200 °C, and the product is then purified by distillation.
Propriétés
IUPAC Name |
2-(2-hydroxyethoxy)ethyl formate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-1-2-8-3-4-9-5-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRBPRAGWPENTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOC=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethoxy)ethyl formate | |
CAS RN |
54229-31-1 |
Source


|
| Record name | Diethylene glycol, formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54229-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


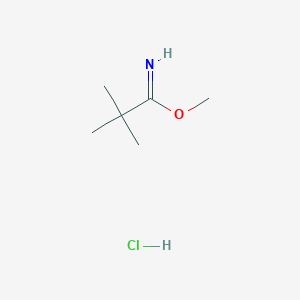

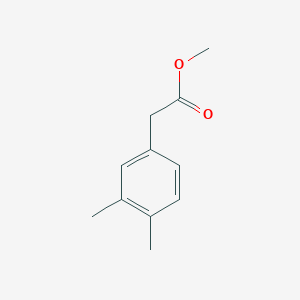
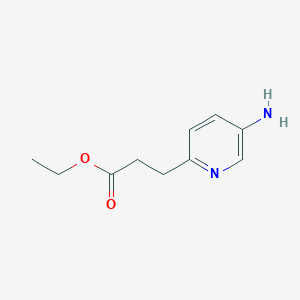

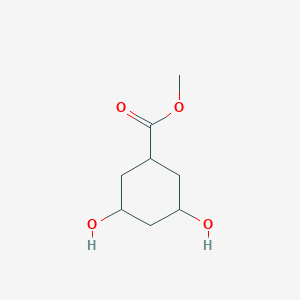

![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)
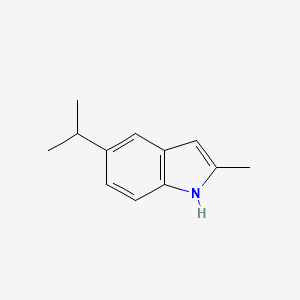
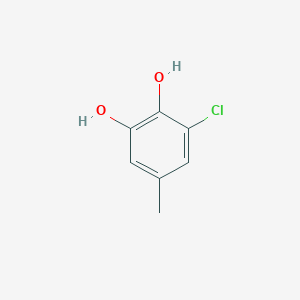
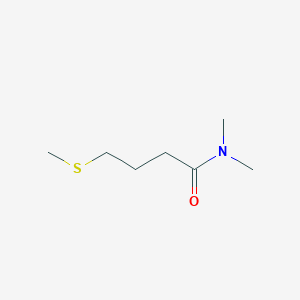
![3-[(3-chloropropyl)sulfanyl]propanoic acid](/img/structure/B6597633.png)
